![molecular formula C17H14N4S B12111022 4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111022.png)
4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the triazinoindole family This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thione with propargyl bromide in ethanol at 80°C . This reaction produces the mono-propargylated derivative, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol and sulfide derivatives.
Substitution: Thioethers and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an iron chelator, which can be used in cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides
Uniqueness
4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its specific substitution pattern, which includes a phenylethyl group at the 4-position and a thiol group at the 3-position
Propiedades
Fórmula molecular |
C17H14N4S |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C17H14N4S/c22-17-20-19-15-13-8-4-5-9-14(13)18-16(15)21(17)11-10-12-6-2-1-3-7-12/h1-9,18H,10-11H2 |
Clave InChI |
QGNZQSOGMBPKTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN2C3=C(C4=CC=CC=C4N3)N=NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


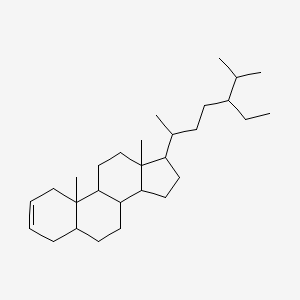
![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
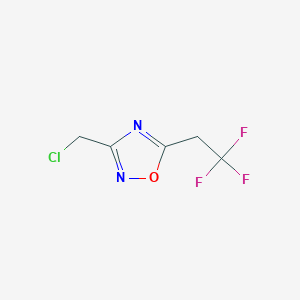
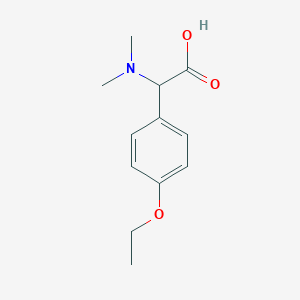
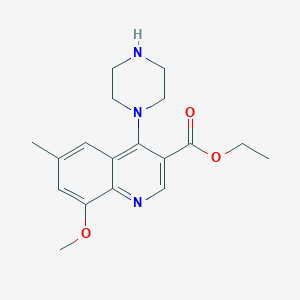
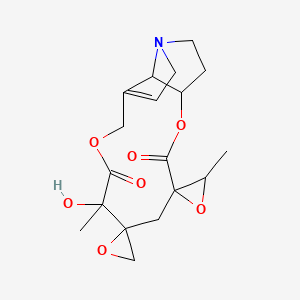
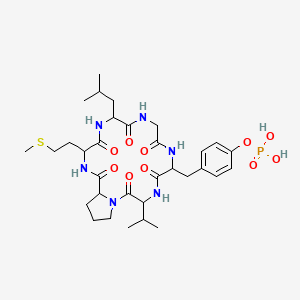


![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
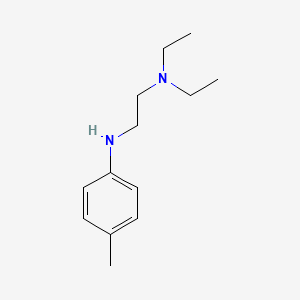
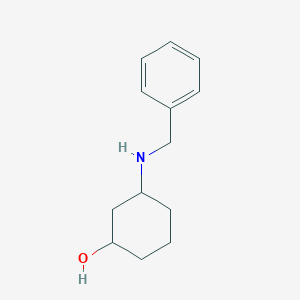
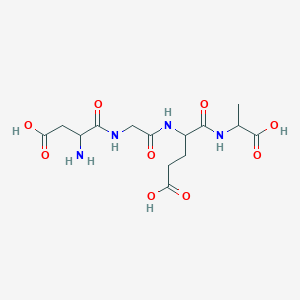
![(1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate](/img/structure/B12111015.png)
